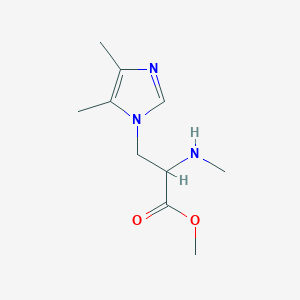
Methyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as glyoxal and ammonia, in the presence of a catalyst.
Substitution Reactions: The 4,5-dimethyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide.
Esterification: The ester group can be formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Amination: The methylamino group can be introduced through nucleophilic substitution reactions using methylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring and ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydroimidazole derivatives.
Substitution Products: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential use in drug development due to its imidazole core, which is known for various pharmacological activities.
Industry: Could be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of Methyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate would depend on its specific application. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may act as an inhibitor or activator, depending on its structure and the target.
類似化合物との比較
Similar Compounds
Methyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate: Lacks the 4,5-dimethyl groups.
Ethyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate: Has an ethyl ester group instead of a methyl ester.
Methyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(amino)propanoate: Lacks the methyl group on the amino group.
Uniqueness
The presence of the 4,5-dimethyl groups and the methylamino group in Methyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate may confer unique chemical and biological properties, such as increased lipophilicity or specific interactions with biological targets.
生物活性
Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound has the molecular formula C10H17N3O2 and a molecular weight of approximately 211.26 g/mol. Its structure includes an imidazole ring, which is known for diverse pharmacological properties, and a methylamino group that may influence its interaction with biological targets.
The biological activity of this compound is largely attributed to its imidazole core. Compounds containing imidazole structures are often associated with various pharmacological effects including:
- Antimicrobial Activity : Imidazole derivatives have been reported to exhibit significant antibacterial and antifungal properties. For instance, studies have shown that related compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
- Antitumor Effects : Research indicates that imidazole derivatives may possess anticancer properties, potentially through apoptosis induction in cancer cells .
- Enzyme Modulation : The compound's ability to interact with specific enzymes suggests it could serve as a modulator in biochemical pathways, which is crucial for drug development .
Comparative Biological Activity
To understand the potential of this compound, it is useful to compare it with other imidazole-containing compounds. The following table summarizes some notable compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Imazalil | Imidazole derivative | Antifungal |
| Imazapyr | Imidazole ring | Herbicidal |
| Imazethapyr | Imidazole derivative | Selective herbicide |
This comparison highlights the diversity within imidazole derivatives while emphasizing the unique combination of functional groups present in this compound that may confer distinct biological activities.
Synthesis and Research Findings
The synthesis of this compound typically involves several steps including the formation of the imidazole ring and subsequent functionalization with methylamino and propanoate groups. Various reagents such as potassium permanganate and sodium borohydride are commonly used in these synthetic routes .
Recent studies have focused on exploring the therapeutic potential of this compound. For instance:
- Antibacterial Studies : A study evaluated the antimicrobial activity of related imidazole compounds against various bacterial strains using diffusion methods, establishing a baseline for expected activity in this compound .
- Antitumor Research : Investigations into the anticancer properties have shown promising results where imidazole derivatives have been effective against several cancer cell lines .
特性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
methyl 3-(4,5-dimethylimidazol-1-yl)-2-(methylamino)propanoate |
InChI |
InChI=1S/C10H17N3O2/c1-7-8(2)13(6-12-7)5-9(11-3)10(14)15-4/h6,9,11H,5H2,1-4H3 |
InChIキー |
MMVKLAODQCXNEX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C=N1)CC(C(=O)OC)NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















